Amixetrine hydrochloride

Description

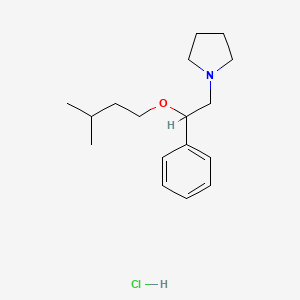

Amixetrine hydrochloride (chemical name: 1-(2-(3-methylbutoxy)-2-phenylethyl)-pyrrolidin-2-one hydrochloride) is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₇H₂₇NO·ClH . Its structure comprises a pyrrolidinone ring linked to a phenethyl group modified with a 3-methylbutoxy substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical formulations .

Properties

CAS No. |

24622-52-4 |

|---|---|

Molecular Formula |

C17H28ClNO |

Molecular Weight |

297.9 g/mol |

IUPAC Name |

1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C17H27NO.ClH/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H |

InChI Key |

JTYOCYCDZSVPAX-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1CC[NH+]2CCCC2.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

24622-72-8 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amixetrine HCl, Amixetrine hydrochloride, Somagest |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Reaction Steps

The synthesis involves resolution, salt formation, and purification (see Table 1).

Table 1: Synthesis Steps from Patent WO2006037055A1

| Step | Process | Conditions | Purpose |

|---|---|---|---|

| 1 | (±)-Atomoxetine free base preparation | Reaction with mandelic acid in isopropyl alcohol, 75–80°C | Salt formation for enantiomeric resolution |

| 2 | Hydrolysis of mandelic acid salt | NaOH in methanol, 100–110°C | Release of enantiopure atomoxetine free base |

| 3 | HCl salt formation | HCl in isopropyl alcohol/cyclohexane, 0–5°C | Stabilization of the final product |

| 4 | Crystallization | Cooling to 0–5°C for 45–60 min | Purification via recrystallization |

Critical Observations:

-

Enantiomeric resolution uses (R)-mandelic acid to isolate the active (R)-enantiomer .

-

Azeotropic distillation removes water during intermediate steps to prevent hydrolysis .

Metabolic Reactions

Atomoxetine undergoes hepatic metabolism primarily via CYP2D6 (Table 2) .

| Metabolite | Enzyme | Activity | Plasma Concentration |

|---|---|---|---|

| 4-Hydroxyatomoxetine | CYP2D6 | Equipotent to parent drug | 1% (EMs), 0.1% (PMs) |

| N-Desmethylatomoxetine | CYP2C19 | Weak activity | 5% (EMs), 45% (PMs) |

| Atomoxetine glucuronide | UGTs | Inactive | Variable |

Notable Findings:

-

CYP2D6 poor metabolizers (PMs) exhibit 10-fold higher atomoxetine exposure due to reduced 4-hydroxylation .

-

N-Desmethylatomoxetine is clinically insignificant due to low potency .

Hydrolysis in Acidic Conditions

Atomoxetine hydrochloride degrades in aqueous HCl via protonation of the ether oxygen , followed by SN2 cleavage of the β-methylphenoxy group .

Experimental Data:

Spectroscopic Data

-

IR (KBr) : 2500 cm⁻¹ (N–H stretch), 1730 cm⁻¹ (C=O of oxalate intermediate) .

-

¹H NMR (DMSO-d₆) : δ 7.3 (m, Ar–H), 3.8 (q, –OCH₂–), 1.4 (d, –CH(CH₃)₂) .

Purity Criteria:

Pharmacodynamic Interactions

Atomoxetine’s noradrenergic activity increases systemic catecholamines, potentiating cardiovascular effects with:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of Amixetrine hydrochloride lies in its combination of a pyrrolidinone core, phenethyl group, and branched alkoxy substituent. Below is a comparison with structurally related NSAIDs and other cyclohexyl/heterocyclic derivatives:

Table 1: Key Structural and Pharmacological Differences

Mechanistic and Functional Insights

- Amixetrine vs. Felipyrine: Both share a pyrrolidinone core, but Felipyrine’s piperidinyl substitution may alter receptor binding compared to Amixetrine’s phenethyl-alkoxy group. This difference could influence anti-inflammatory selectivity .

- Amixetrine vs. Fluquazone: Fluquazone’s quinazolinone backbone and halogen/trifluoromethyl groups suggest distinct COX enzyme inhibition mechanisms compared to Amixetrine’s pyrrolidinone-based structure .

- Hydrochloride Salts: Amixetrine and related compounds (e.g., Ethyl 3-(aminomethyl)-5-methylhexanoate HCl) utilize hydrochloride salts to improve aqueous solubility, a critical factor in drug formulation .

Research and Development Considerations

- Synthetic Versatility: Amixetrine’s structure allows modular modifications (e.g., varying alkoxy chains or exploring alternative heterocycles), as seen in piperidine derivatives like 4-(Aminomethyl)piperidin-2-one HCl .

- Safety and Handling : While specific safety data for Amixetrine are unavailable, handling precautions for similar organic salts (e.g., avoiding inhalation, using PPE) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.